BenchChemオンラインストアへようこそ!

Eltrombopag

Wiskott-Aldrich Syndrome Pediatric Hematology Thrombopoietin Receptor Agonists

Eltrombopag is the first-in-class oral non-peptide TPO-RA for ITP and SAA. Unlike injectable romiplostim, it binds the transmembrane domain of the TPO receptor, synergizing with endogenous TPO. It is the only TPO-RA approved for pediatrics ≥1 year; its powder for oral suspension (PfOS) offers 22% higher bioavailability than tablets, enabling precise weight-based dosing. Hepatically metabolized (CYP1A2/CYP2C8); absorption significantly reduced by polyvalent cations—a critical distinction from avatrombopag. Half-life 21–35 h supports once-daily dosing. Procure for R&D, bioequivalence, or formulation development.

Molecular Formula C25H22N4O4
Molecular Weight 442.5 g/mol
Cat. No. B601689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEltrombopag
Synonyms3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid
Molecular FormulaC25H22N4O4
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C
InChIInChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)
InChIKeySVOQIEJWJCQGDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOrange to Red Solid
SolubilityEltrombopag olamine is practically insoluble in aqueous buffer across a pH range of 1 to 7.4, and is sparingly soluble in water.

Eltrombopag Procurement Guide: Evidence-Based Differentiation for ITP & AA Treatment Selection


Eltrombopag is an oral, small-molecule, non-peptide thrombopoietin receptor agonist (TPO-RA) indicated for the treatment of thrombocytopenia in adults and pediatric patients with persistent or chronic immune thrombocytopenia (ITP) who have had an insufficient response to first-line therapies [1]. It is also approved for use in severe aplastic anemia (SAA) [2]. As a first-in-class oral TPO-RA, it stimulates platelet production via activation of the c-Mpl receptor, offering an alternative to injectable TPO-RAs such as romiplostim [3].

Eltrombopag Clinical Differentiation: Why Not All TPO-RAs Are Interchangeable


While multiple TPO-RAs are approved for ITP, their divergent mechanisms of action, metabolic pathways, and safety profiles preclude generic interchangeability. Eltrombopag uniquely binds to the transmembrane domain of the TPO receptor, synergizing with endogenous TPO, whereas romiplostim competitively binds to the extracellular TPO-binding site [1]. Furthermore, eltrombopag is extensively metabolized hepatically (CYP1A2, CYP2C8) and its bioavailability is markedly reduced by polyvalent cations (e.g., calcium in food), necessitating strict dosing protocols distinct from other oral TPO-RAs like avatrombopag, which lacks this food interaction [2]. These differences mandate product-specific evaluation for procurement.

Eltrombopag: Quantitative Evidence of Differential Performance vs. Comparator TPO-RAs


Eltrombopag vs. Romiplostim: Comparative Efficacy in Pediatric Wiskott-Aldrich Syndrome

A direct, head-to-head prospective trial in 28 pediatric Wiskott-Aldrich syndrome (WAS) patients evaluated the probability of achieving an overall platelet response. The trial found that eltrombopag achieved a 43% probability of response, whereas romiplostim demonstrated a significantly higher 73% probability of response [1].

Wiskott-Aldrich Syndrome Pediatric Hematology Thrombopoietin Receptor Agonists

Eltrombopag vs. Avatrombopag: Differential Kinetics and Tolerability in Refractory Aplastic Anemia

In a retrospective single-center study of 75 patients with relapsed/refractory aplastic anemia (45 on eltrombopag, 30 on avatrombopag), no significant difference was observed in overall or complete response rates at 1, 2, 3, or 6 months. However, patients treated with avatrombopag achieved a significantly shorter median time to response (p=0.012) and had a significantly lower rate of adverse events (p=0.046) compared to those on eltrombopag [1].

Aplastic Anemia Thrombopoietin Receptor Agonists Comparative Effectiveness

Eltrombopag vs. Avatrombopag and Romiplostim: Comparative Safety Profile from Network Meta-Analysis

A 2025 network meta-analysis of 14 RCTs (1,454 ITP patients) and an FDA Adverse Event Reporting System (FAERS) analysis quantified safety signals. Eltrombopag was associated with 18 unique preferred terms (PTs) for hemorrhagic/thrombotic events, compared to 26 PTs for romiplostim and 7 PTs for avatrombopag [1]. The surface under the cumulative ranking curve (SUCRA) analysis for safety favored avatrombopag (23.8%), with eltrombopag and romiplostim ranking lower [2].

Immune Thrombocytopenia Pharmacovigilance Network Meta-Analysis

Eltrombopag vs. Avatrombopag and Romiplostim: Real-World Durable Response Rates in ITP

Data from the Norwegian ITP Registry (NOR-ITP), a multicenter study of 87 patients with primary ITP, provides real-world comparative data on durable response. For patients treated with eltrombopag, the durable response rate (defined as 2 consecutive platelet counts >30×10⁹/L at 6 months without other therapies) was 61%. This compared to a rate of 64% for romiplostim and 67% for avatrombopag, indicating comparable real-world effectiveness [1].

Immune Thrombocytopenia Real-World Evidence Thrombopoietin Receptor Agonists

Eltrombopag Formulation Comparison: Bioavailability of Powder for Oral Suspension (PfOS) vs. Tablet

A crossover study in healthy subjects (N=40) assessed the relative bioavailability of eltrombopag formulations. The powder for oral suspension (PfOS) exhibited significantly higher systemic exposure than the tablet formulation, with a geometric least-squares mean ratio (GMR) of 1.22 (90% CI: 1.08–1.38) for AUC0–∞ [1].

Pharmacokinetics Bioavailability Pediatric Formulation

Eltrombopag Olamine Bioavailability: Quantified Food Effect vs. Fasted State

A study in healthy Chinese volunteers (N=96) quantified the significant food effect on eltrombopag olamine bioavailability. Administration with a high-fat, low-calcium meal reduced net systemic exposure (AUC) by approximately 40% compared to the fasted state [1].

Pharmacokinetics Food-Drug Interaction Bioavailability

Eltrombopag: Evidence-Based Application Scenarios for Research and Clinical Use


Pediatric Use with Flexible Dosing

Eltrombopag is the only TPO-RA approved for use in pediatric patients as young as 1 year old with ITP [1]. Its availability as a powder for oral suspension (PfOS) with 22% higher bioavailability than the tablet formulation makes it uniquely suited for this population [2]. This enables accurate, weight-based dosing and easier administration for children who cannot swallow tablets.

Patients with Intolerance to Injectable TPO-RAs

Eltrombopag provides an oral alternative for patients who cannot tolerate or prefer to avoid subcutaneous injections of romiplostim. Its distinct binding mechanism (transmembrane domain) and activation of the TPO receptor offers a therapeutic option that does not compete with endogenous TPO, potentially offering synergistic effects [3].

Clinical Scenarios Requiring Non-Peptide, Oral Administration

As the first oral, non-peptide TPO-RA approved for ITP and SAA, eltrombopag is ideal for patients and healthcare systems prioritizing oral therapy over injectables. Its half-life of 21-35 hours supports once-daily dosing [4], simplifying treatment regimens and improving patient adherence in outpatient settings.

Research in Aplastic Anemia and Other Cytopenias

Eltrombopag's demonstrated efficacy in relapsed/refractory aplastic anemia, with comparable response rates to avatrombopag but a distinct safety and metabolic profile, makes it a key compound for investigator-initiated trials exploring its use in other bone marrow failure syndromes and cytopenias [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eltrombopag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.